molecular formula C24H19NO5S2 B12160787 2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate

2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate

Cat. No.: B12160787
M. Wt: 465.5 g/mol
InChI Key: BBWFGJYVSWOBCF-KGENOOAVSA-N
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Description

2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate is a complex organic compound featuring a thiazolidinone core, a phenyl group, and a furan carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.

    Aldol Condensation: The thiazolidinone intermediate undergoes aldol condensation with an aromatic aldehyde to form the desired product.

    Esterification: The final step involves esterification with furan-2-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor. Its thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The ability to modify its structure allows for the development of targeted therapies.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, disrupting normal biological processes. This interaction can affect various pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate
  • 2-methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-tert-butylbenzoate

Uniqueness

Compared to similar compounds, 2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate is unique due to its specific substitution pattern and the presence of the furan carboxylate moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C24H19NO5S2

Molecular Weight

465.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C24H19NO5S2/c1-15(17-7-4-3-5-8-17)25-22(26)21(32-24(25)31)14-16-10-11-18(20(13-16)28-2)30-23(27)19-9-6-12-29-19/h3-15H,1-2H3/b21-14+

InChI Key

BBWFGJYVSWOBCF-KGENOOAVSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)SC2=S

Origin of Product

United States

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